methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically begins with commercially available starting materials such as 2,5-dimethylpyrrole and ethyl acetoacetate.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo oxidation reactions to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 4-ethyl-2,5-dimethyl-1H-pyrrole-3-methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: 4-ethyl-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s pyrrole ring structure is a common motif in many biologically active molecules, making it a valuable scaffold for drug discovery and development.
Industry:
Mechanism of Action
The mechanism of action of methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In drug development, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrrole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Used in the preparation of blue pyrrole dyes and as an intermediate in the synthesis of receptor tyrosine kinase inhibitors.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity and is used in medicinal chemistry.
Uniqueness: Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups provides steric and electronic effects that differentiate it from other pyrrole derivatives.
Properties
IUPAC Name |
methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5-8-6(2)11-7(3)9(8)10(12)13-4/h11H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZRQKYFYFPRRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372451 | |
Record name | Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27093-38-5 | |
Record name | Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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